GPi688 Exhibits Sub-20 nM Potency at Human Liver GPa, Exceeding the Potency of CP-91149
GPi688 demonstrates an IC50 of 19 nM against purified recombinant human liver glycogen phosphorylase a (huLGPa), which is approximately 7-fold more potent than the classic GP inhibitor CP-91149 . CP-91149, a widely referenced comparator, exhibits an IC50 of 130 nM against the same human liver isoform under comparable assay conditions with glucose present [1]. This difference in potency provides researchers with a wider dynamic range for dose-response studies.
| Evidence Dimension | In vitro inhibitory potency (IC50) against human liver glycogen phosphorylase a (huLGPa) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | CP-91149: 130 nM |
| Quantified Difference | GPi688 is ~7-fold more potent |
| Conditions | Purified recombinant human liver GPa in the presence of glucose |
Why This Matters
Higher potency enables lower compound usage per experiment, reducing cost and potential off-target effects in cellular assays.
- [1] Martin WH, Hoover DJ, Armento SJ, et al. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proc Natl Acad Sci USA. 1998;95(4):1776-1781. View Source
